molecular formula C11H17N B1581728 4-Pentylaniline CAS No. 33228-44-3

4-Pentylaniline

Cat. No.: B1581728
CAS No.: 33228-44-3
M. Wt: 163.26 g/mol
InChI Key: DGFTWBUZRHAHTH-UHFFFAOYSA-N
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Description

C11H17N . It is a derivative of aniline where the amino group is substituted at the para position with a pentyl group. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with pentyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C6H5NH2} + \text{C5H11X} \rightarrow \text{C6H4(C5H11)NH2} + \text{HX} ] where X is a halogen (e.g., chlorine, bromine).

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of nitro compounds. The process involves the reduction of 4-nitropentylbenzene using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso and nitro compounds.

    Reduction: It can be reduced to form 4-pentylcyclohexylamine.

    Substitution: The amino group in this compound can participate in electrophilic substitution reactions, such as diazotization followed by coupling reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium nitrite in acidic medium for diazotization, followed by coupling with phenols or amines.

Major Products:

    Oxidation: 4-nitropentylbenzene.

    Reduction: 4-pentylcyclohexylamine.

    Substitution: Various azo compounds when coupled with phenols or amines.

Scientific Research Applications

4-Pentylaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in the manufacture of certain plastics.

Mechanism of Action

The mechanism of action of 4-Pentylaniline involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The amino group in this compound can form hydrogen bonds and participate in nucleophilic reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    4-Butylaniline: Similar structure but with a butyl group instead of a pentyl group.

    4-Hexylaniline: Contains a hexyl group instead of a pentyl group.

    4-Octylaniline: Features an octyl group in place of the pentyl group.

Uniqueness: 4-Pentylaniline is unique due to its specific chain length, which influences its physical and chemical properties. The pentyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and material science.

Properties

IUPAC Name

4-pentylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFTWBUZRHAHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040707
Record name 4-Pentylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33228-44-3
Record name 4-Pentylaniline
Source CAS Common Chemistry
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Record name 4-Pentylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-pentyl-
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Record name 4-Pentylaniline
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Record name 4-pentylaniline
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Record name 4-PENTYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-hexyloxybenzylidene-4′-pentylaniline used as a reference compound in these studies?

A1: 4-Hexyloxybenzylidene-4′-pentylaniline exhibits a well-characterized and diverse range of smectic mesophases, making it an ideal reference point. By studying mixtures of this compound with other members of the investigated homologous series, researchers can identify induced mesophases and better understand the influence of molecular structure on liquid crystalline behavior. [, , ]

Q2: What specific mesophases has 4-hexyloxybenzylidene-4′-pentylaniline been shown to induce in these studies?

A2: The research demonstrates that 4-hexyloxybenzylidene-4′-pentylaniline can induce the formation of smectic F mesophases when mixed with certain members of the 4-hexyloxybenzylidene-4′-alkyloxyaniline and 4-decyloxybenzylidene-4′-alkyloxyaniline series. The extent of this induction depends on both the alkyl chain length of the other compound and the mole fraction of each component in the mixture. [, ]

Q3: How does the presence of 4-hexyloxybenzylidene-4′-pentylaniline help researchers characterize the liquid crystalline properties of other compounds?

A3: By observing the types of mesophases induced and their temperature ranges in mixtures with 4-hexyloxybenzylidene-4′-pentylaniline, researchers can deduce information about the inherent tendencies of the other compounds to form specific mesophases. This is particularly useful for identifying less common mesophases that might be difficult to observe in the pure compound. []

Q4: Are there any limitations to using 4-hexyloxybenzylidene-4′-pentylaniline as a reference compound in liquid crystal studies?

A4: While valuable, 4-hexyloxybenzylidene-4′-pentylaniline might not be a suitable reference for all liquid crystal investigations. Its specific interactions and induced mesophases might not be representative of systems with significantly different molecular structures or polarities. Researchers should carefully consider the potential limitations and select the most appropriate reference compound based on the specific aims of their study. []

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